REACTION_CXSMILES
|
C(O[C:4](=[NH:11])[CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8])C.[Cl-:12].[NH4+:13]>C(O)C>[ClH:12].[NH2:13][C:4](=[NH:11])[CH2:5][CH2:6][C:7]([O:9][CH3:10])=[O:8] |f:1.2,4.5|
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC(=O)OC)=N
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 16 h
|
Duration
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16 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC(CCC(=O)OC)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |